BI-6901

Description

Properties

IUPAC Name |

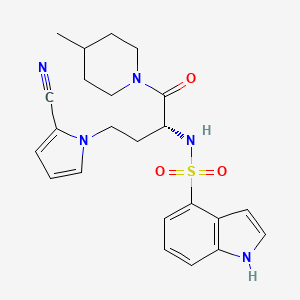

N-[(2R)-4-(2-cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3S/c1-17-8-13-28(14-9-17)23(29)21(10-15-27-12-3-4-18(27)16-24)26-32(30,31)22-6-2-5-20-19(22)7-11-25-20/h2-7,11-12,17,21,25-26H,8-10,13-15H2,1H3/t21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJXJOWXAFLRTE-OAQYLSRUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C(CCN2C=CC=C2C#N)NS(=O)(=O)C3=CC=CC4=C3C=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)C(=O)[C@@H](CCN2C=CC=C2C#N)NS(=O)(=O)C3=CC=CC4=C3C=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of BI-6901: A Technical Guide to a Potent and Selective CCR10 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-6901 is a potent and selective small molecule antagonist of the C-C chemokine receptor 10 (CCR10).[1] CCR10 and its ligands, CCL27 and CCL28, play a crucial role in regulating the trafficking of immune cells, particularly T cells and plasma cells, to the skin and mucosal tissues.[2] Dysregulation of the CCR10/CCL27/CCL28 axis is implicated in the pathogenesis of various inflammatory skin diseases, including atopic dermatitis and psoriasis, making CCR10 an attractive therapeutic target.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Mechanism of Action

This compound exerts its pharmacological effect by directly binding to the CCR10 receptor, a G protein-coupled receptor (GPCR), and competitively inhibiting the binding of its natural ligands, CCL27 and CCL28. This antagonism blocks the initiation of the downstream signaling cascade that is normally triggered by ligand binding.

The binding of CCL27 or CCL28 to CCR10 induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, causing the dissociation of the Gα and Gβγ subunits. These dissociated subunits then modulate the activity of various effector enzymes and ion channels.

This compound, by blocking ligand binding, prevents these initial steps. Specifically, it has been demonstrated to inhibit:

-

GTP Binding: this compound attenuates the agonist-induced binding of GTP to the Gα subunit of the G protein coupled to CCR10.[2]

-

Calcium Mobilization: It blocks the CCL27-dependent intracellular calcium (Ca²⁺) flux in cells expressing human CCR10.[3]

-

cAMP Production: The compound inhibits the CCL27-dependent production of cyclic adenosine monophosphate (cAMP) in CCR10-transfected cells.[2]

-

Chemotaxis: this compound effectively inhibits the migration of cells towards a chemoattractant gradient of CCR10 ligands.

The culmination of these inhibitory actions is the suppression of the inflammatory response mediated by CCR10-expressing immune cells.

Quantitative Data

The in vitro potency and selectivity of this compound and its related compounds have been characterized across various functional assays and cell backgrounds. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound and its Racemate (BI-6536) and Negative Control (BI-6902)

| Compound | Assay | Cell Line | Ligand | pIC50 |

| This compound (Eutomer) | FLIPR Ca²⁺ flux | CHO-K (hCCR10) | hCCL27 | 9.0 |

| BI-6536 (Racemate) | FLIPR Ca²⁺ flux | CHO-K (hCCR10) | hCCL27 | 8.9 |

| BI-6902 (Distomer) | FLIPR Ca²⁺ flux | CHO-K (hCCR10) | hCCL27 | 5.5 |

| BI-6536 (Racemate) | cAMP Production | HEK (hCCR10) | hCCL27 | 7.6 |

| BI-6536 (Racemate) | GTP Binding | CHO-K (hCCR10) | hCCL27 | 8.0 |

| BI-6536 (Racemate) | Chemotaxis | Ba/F3 (mCCR10) | mCCL27 | 9.0 |

Data sourced from opnMe.com by Boehringer Ingelheim.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium (Ca²⁺) Flux Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following receptor activation.

-

Cell Line: CHO-K cells stably transfected with human CCR10 and the photoprotein aequorin.

-

Protocol:

-

Cell Preparation: Culture the transfected CHO-K cells to approximately 80-90% confluency.

-

Aequorin Reconstitution: Incubate the cells with the aequorin cofactor, coelenterazine, in the dark to form the functional photoprotein.

-

Compound Incubation: Seed the cells into a 96- or 384-well plate. Add varying concentrations of this compound or control compounds to the wells and incubate.

-

Agonist Stimulation: Add the CCR10 ligand, human CCL27, to the wells to stimulate the receptor.

-

Signal Detection: Immediately measure the luminescence generated by the interaction of Ca²⁺ with aequorin using a luminometer. The light emission is proportional to the intracellular Ca²⁺ concentration.

-

Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.

-

cAMP Production Assay

This assay quantifies the inhibition of adenylyl cyclase activity, which leads to a decrease in cAMP levels.

-

Cell Line: HEK293 cells transfected with human CCR10.

-

Protocol:

-

Cell Seeding: Plate the transfected HEK293 cells in a suitable multi-well plate and allow them to adhere.

-

Compound Treatment: Pre-incubate the cells with different concentrations of this compound.

-

Adenylyl Cyclase Stimulation: Add forskolin (a direct activator of adenylyl cyclase) and the CCR10 ligand (CCL27) to the cells.

-

Cell Lysis: After incubation, lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.

-

Data Analysis: Calculate the percent inhibition of cAMP production at each compound concentration and determine the IC50.

-

GTP Binding Assay

This assay measures the inhibition of agonist-induced binding of a radiolabeled GTP analog to G proteins.

-

Cell Line: Membranes from CHO-K cells stably expressing human CCR10.

-

Protocol:

-

Membrane Preparation: Prepare crude membrane fractions from the CCR10-expressing CHO-K cells.

-

Assay Setup: In a 96-well filter plate, combine the cell membranes, this compound at various concentrations, GDP, and the CCR10 ligand (CCL27).

-

Initiation of Reaction: Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to initiate the binding reaction.

-

Incubation: Incubate the plate to allow for G protein activation and [³⁵S]GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through the filter plate, which traps the membranes with bound [³⁵S]GTPγS. Wash the filters to remove unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 of this compound by analyzing the inhibition of [³⁵S]GTPγS binding at different compound concentrations.

-

Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.

-

Cell Line: Ba/F3 cells, a murine pro-B cell line, transfected with murine CCR10.

-

Protocol:

-

Cell Preparation: Culture the Ba/F3-mCCR10 cells and then resuspend them in serum-free medium.

-

Assay Plate Setup: Use a multi-well chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating the upper and lower chambers.

-

Chemoattractant Addition: Add the chemoattractant, murine CCL27, to the lower chamber.

-

Cell Seeding: Add the cell suspension, pre-incubated with various concentrations of this compound, to the upper chamber.

-

Incubation: Incubate the plate to allow for cell migration through the membrane towards the chemoattractant.

-

Quantification of Migration: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining the cells that have migrated to the underside of the membrane and quantifying the stain.

-

Data Analysis: Calculate the inhibition of chemotaxis at each this compound concentration to determine the IC50.

-

In Vivo Dinitrofluorobenzene (DNFB) Contact Hypersensitivity Model

This is a T-cell-dependent model of skin inflammation in mice that mimics allergic contact dermatitis.

-

Animal Model: Balb/c mice.

-

Protocol:

-

Sensitization Phase:

-

On day 0, shave the abdomen of the mice.

-

Apply a solution of DNFB in a vehicle (e.g., acetone and olive oil) to the shaved abdomen to sensitize the immune system.

-

-

Treatment:

-

On the day of challenge (day 5), administer this compound (e.g., 100 mg/kg) via intraperitoneal (i.p.) injection.

-

A second dose is typically administered 8 hours after the first to maintain exposure.

-

-

Elicitation (Challenge) Phase:

-

Shortly after the first dose of this compound, apply a lower concentration of DNFB solution to the ears of the mice to elicit an inflammatory response.

-

-

Measurement of Inflammation:

-

Measure the ear thickness using a caliper before the challenge and at various time points after (e.g., 24 hours).

-

The increase in ear swelling is a measure of the inflammatory response.

-

-

Data Analysis: Compare the ear swelling in the this compound-treated group to the vehicle-treated group to determine the efficacy of the compound in reducing inflammation.

-

Visualizations

Signaling Pathway

Caption: CCR10 Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Caption: Workflow of the DNFB Contact Hypersensitivity Model.

References

- 1. DNFB-induced contact hypersensitivity: LIED [lied.uni-luebeck.de]

- 2. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

BI-6901: A Selective CCR10 Antagonist for Investigating Epithelial Immunity and Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BI-6901 is a potent and selective small molecule antagonist of the C-C chemokine receptor 10 (CCR10).[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols. The information presented is intended to support researchers in utilizing this compound as a tool to investigate the role of the CCR10/CCL27/CCL28 axis in various physiological and pathological processes, particularly in the context of inflammatory skin diseases.[6][7][8][9][10]

Introduction to CCR10

The C-C chemokine receptor 10 (CCR10), also known as GPR2, is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating epithelial immunity.[2][3] Its primary ligands are the chemokines CCL27 and CCL28.[6][7][8] The CCR10/ligand axis is predominantly associated with the trafficking and function of immune cells, such as skin-homing memory T-cells and IgA-secreting plasma cells, to epithelial tissues like the skin and mucosal surfaces.[3][6][7][10] Dysregulation of the CCR10 signaling pathway has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, including psoriasis and atopic dermatitis, as well as in cancer progression.[6][7][8][10][11]

This compound: A Potent and Selective CCR10 Antagonist

This compound has been identified as the first potent and selective small molecule inhibitor of CCR10 suitable for in vivo studies.[2][3][5] It serves as a valuable research tool for elucidating the therapeutic potential of targeting CCR10. A structurally related optical antipode, BI-6902, is available as a negative control, exhibiting significantly lower potency for CCR10.[2][3]

In Vitro Pharmacology

The inhibitory activity of this compound and its related compounds has been characterized in a variety of in vitro functional assays.

Quantitative In Vitro Activity Data

| Compound | Assay | Cell Line | Ligand | Readout | pIC50 |

| This compound (Eutomer) | Ca2+ Flux | CHO-K (hCCR10) | hCCL27 | Aequorin | 9.0[2][3] |

| BI-6536 (Racemate) | Ca2+ Flux | CHO-K (hCCR10) | hCCL27 | FLIPR | 9.4[3] |

| Ca2+ Flux | CHO-K (hCCR10) | hCCL28 | FLIPR | 8.9[3] | |

| GTP Binding | CHO-K (hCCR10) | hCCL27 | GTPγS | 9.0[3] | |

| Chemotaxis | Ba/F3 (hCCR10) | hCCL27 | Cell Migration | 8.0[3] | |

| cAMP Production | HEK (hCCR10) | hCCL27 | cAMP level | 7.6[3] | |

| BI-6902 (Distomer) | Ca2+ Flux | CHO-K (hCCR10) | hCCL27 | Aequorin | 5.5[2][3] |

Selectivity Profile

This compound demonstrates high selectivity for CCR10 over a panel of other GPCRs, including six other chemokine receptors.[1][2][5] No significant binding or activity was observed against 29 tested GPCRs.[2][3]

Experimental Protocols

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following receptor activation.

Materials:

-

CHO-K cells stably transfected with human CCR10 and aequorin.[2][3]

-

Test compounds (this compound, BI-6902, BI-6536) dissolved in DMSO.

-

Human CCL27 or CCL28.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Luminometer (e.g., FLIPR).

Protocol:

-

Seed the transfected CHO-K cells into 96-well plates and culture overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) or utilize the aequorin luminescence.

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add the test compounds to the cells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

-

Add the chemokine ligand (CCL27 or CCL28) to stimulate the cells.

-

Measure the resulting change in fluorescence or luminescence using a luminometer.

-

Calculate the pIC50 values from the concentration-response curves.

This assay assesses the compound's ability to interfere with the G-protein coupling of CCR10 upon ligand binding.[6]

Materials:

-

Membranes from CHO-K cells stably transfected with human CCR10.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Human CCL27.

-

Test compounds.

-

Scintillation counter.

Protocol:

-

Incubate the cell membranes with the test compound, GDP, and [35S]GTPγS in an assay buffer.

-

Initiate the reaction by adding human CCL27.

-

After a defined incubation period, terminate the reaction by rapid filtration through a filter plate.

-

Wash the filters to remove unbound [35S]GTPγS.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the pIC50 values from the inhibition of [35S]GTPγS binding.

This assay evaluates the compound's effect on the directed migration of cells towards a chemokine gradient.

Materials:

-

Ba/F3 cells stably transfected with human CCR10.

-

Human CCL27.

-

Test compounds.

-

Chemotaxis chamber (e.g., Transwell plates).

Protocol:

-

Place a solution of human CCL27 in the lower chamber of the chemotaxis plate.

-

Load the Ba/F3 cells, pre-incubated with the test compound, into the upper chamber (the insert with a porous membrane).

-

Incubate the plate for a period to allow cell migration through the membrane.

-

Quantify the number of migrated cells in the lower chamber, for example, by cell counting or using a fluorescent dye.

-

Calculate the pIC50 values based on the inhibition of cell migration.

In Vivo Pharmacology

This compound has demonstrated efficacy in a murine model of contact hypersensitivity, providing in vivo evidence for the role of CCR10 in dermal inflammation.[1][2][3]

Murine Dinitrofluorobenzene (DNFB) Model of Contact Hypersensitivity

This model mimics a T-cell-dependent inflammatory response in the skin.[2][3]

Animal Model:

-

Balb/c mice.[1]

Protocol:

-

Sensitization: Sensitize the mice by applying DNFB to the shaved abdomen.

-

Challenge: After a set period (e.g., 5 days), challenge the mice by applying a lower concentration of DNFB to one ear. The other ear serves as a control.

-

Treatment: Administer this compound (e.g., 30 or 100 mg/kg), the negative control BI-6902, or vehicle via intraperitoneal (i.p.) injection at specified time points relative to the challenge (e.g., at 0 and 8 hours).[2][3]

-

Measurement: Measure the ear swelling at a specific time point after the challenge (e.g., 24 hours) as an indicator of the inflammatory response.

-

Efficacy: this compound exhibited a dose-dependent reduction in ear swelling, with an efficacy of 60-85%, comparable to that of an anti-CCL27 antibody.[1][2][4] The negative control, BI-6902, showed no activity.[2][3]

Pharmacokinetics and Physicochemical Properties

| Parameter | Value | Species/Condition |

| Solubility | 33 µg/mL | @ pH 4[2][3] |

| 38 µg/mL | @ pH 7[2][3] | |

| Plasma Protein Binding | 99.4% | Human[2][3] |

| 99% | Mouse[2] | |

| Clearance (Liver Microsomes) | >93% QH | Human[2][3] |

| >91% QH | Mouse[2][3] | |

| >86% QH | Rat[2][3] | |

| In Vivo Exposure (Balb/c mice, i.p.) | ||

| 100 mg/kg this compound | 7.6 ± 4.5 µM (1h), 0.2 ± 0.2 µM (7h) | [2][3] |

| 30 mg/kg this compound | 3.7 ± 0.4 µM (1h), not detected (7h) | [2][3] |

This compound is characterized by high clearance, necessitating intraperitoneal administration for in vivo studies to achieve sufficient plasma exposure.[2][3][5]

Signaling Pathways and Experimental Workflows

Figure 1: Simplified CCR10 Signaling Pathway.

Figure 2: Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a well-characterized, potent, and selective CCR10 antagonist that serves as an indispensable tool for investigating the biological functions of the CCR10/CCL27/CCL28 axis. Its demonstrated in vivo efficacy in a model of skin inflammation highlights its potential for exploring novel therapeutic strategies for inflammatory skin diseases and other CCR10-mediated pathologies. The detailed data and protocols provided in this guide are intended to facilitate the use of this compound in advancing our understanding of epithelial immunity and inflammation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Pardon Our Interruption [opnme.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. CCR10: a comprehensive review of its function, phylogeny, role in immune cell trafficking and disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCR10: a comprehensive review of its function, phylogeny, role in immune cell trafficking and disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CCR10 regulates balanced maintenance and function of resident regulatory and effector T cells to promote immune homeostasis in skin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CCR10 And Its Ligands In Regulation Of Epithelial Immunity And Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Investigating the Function of BI-6901 in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-6901 is a potent and selective small molecule antagonist of the C-C chemokine receptor 10 (CCR10).[1][2] Chemokine receptors, a class of G protein-coupled receptors (GPCRs), and their ligands are integral to the regulation of immune cell trafficking and function.[1] CCR10, with its primary ligands CCL27 and CCL28, plays a significant role in recruiting T cells to the skin and mucosal tissues, implicating it in the pathogenesis of various inflammatory skin diseases.[1][2] This technical guide provides a comprehensive overview of the function of this compound in cellular pathways, detailing its mechanism of action, and providing experimental protocols for its characterization.

Mechanism of Action

This compound exerts its effects by selectively binding to CCR10 and inhibiting the downstream signaling pathways activated by its cognate ligands, primarily CCL27. As a CCR10 antagonist, this compound has been shown to interfere with several key intracellular events that are hallmarks of GPCR activation.[1][2]

The binding of CCL27 to CCR10 typically initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This activation subsequently triggers a cascade of intracellular signaling events, including the modulation of cyclic adenosine monophosphate (cAMP) levels, mobilization of intracellular calcium (Ca2+), and the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G protein. This compound effectively blocks these CCL27-dependent signaling events.[1][2]

Cellular Signaling Pathways

The inhibitory action of this compound on CCR10 has been demonstrated to impact the following key signaling pathways:

-

GTP Binding: this compound inhibits the CCL27-induced binding of GTP to G proteins, a critical early step in GPCR signal transduction.[2]

-

cAMP Production: The compound has been shown to inhibit the CCL27-dependent modulation of cAMP production in cells transfected with CCR10.[1][2]

-

Calcium Mobilization: this compound effectively blocks the CCL27-dependent flux of intracellular calcium, a crucial second messenger involved in numerous cellular processes, including cell migration.[1][2]

-

Chemotaxis: By inhibiting these upstream signaling events, this compound ultimately blocks the chemotactic response of cells expressing CCR10 towards a CCL27 gradient.[2]

The following diagram illustrates the inhibitory effect of this compound on the CCR10 signaling pathway.

Data Presentation

The following tables summarize the quantitative data available for this compound's in vitro and in vivo activities.

Table 1: In Vitro Activity of this compound and Related Compounds

| Assay | Compound | Cell Line | Ligand | pIC50 |

| Ca²+ Flux | This compound | CHO-K (hCCR10) | CCL27 | 9.0[1][2] |

| Ca²+ Flux | BI-6902 (distomer) | CHO-K (hCCR10) | CCL27 | 5.5[1][2] |

| GTP Binding | BI-6536 (racemate) | Various | CCL27 | Consistent with other assays[2] |

| cAMP Production | BI-6536 (racemate) | HEK | CCL27 | Consistent with other assays[2] |

| Chemotaxis | BI-6536 (racemate) | Ba/F3 | CCL27 | Consistent with other assays[2] |

Table 2: In Vivo Pharmacokinetics of this compound in Balb-C Mice (Intraperitoneal Administration)

| Dose (mg/kg) | Time (h) | Plasma Concentration (µM) |

| 30 | 1 | 3.7 ± 0.4[1] |

| 30 | 7 | Not Detected[1] |

| 100 | 1 | 7.6 ± 4.5[1] |

| 100 | 8 | 0.2 ± 0.2[1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

GTP Binding Assay (General Protocol)

This assay measures the displacement of radiolabeled GTPγS from G proteins upon receptor activation.

Materials:

-

Cell membranes expressing CCR10

-

[³⁵S]GTPγS

-

GDP

-

This compound or other test compounds

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)

-

Scintillation fluid

-

Filter plates

Procedure:

-

Prepare cell membranes from cells overexpressing CCR10.

-

In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and the test compound (this compound).

-

Initiate the reaction by adding the cell membranes.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through filter plates.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and add scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

Data is analyzed to determine the IC50 of the test compound.

cAMP Production Assay (General Protocol)

This assay measures the inhibition of forskolin-stimulated cAMP production.

Materials:

-

HEK293 cells stably expressing CCR10

-

Forskolin

-

This compound or other test compounds

-

cAMP assay kit (e.g., HTRF-based)

-

Cell culture medium

Procedure:

-

Seed HEK293-CCR10 cells in a 96-well plate and incubate overnight.

-

Pre-incubate the cells with this compound for 30 minutes.

-

Stimulate the cells with CCL27 and forskolin for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of the forskolin-stimulated cAMP production by this compound.

Intracellular Calcium Mobilization Assay (General Protocol)

This assay measures changes in intracellular calcium concentration using a fluorescent dye.

Materials:

-

CHO-K1 cells stably expressing CCR10

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

This compound or other test compounds

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescence plate reader

Procedure:

-

Seed CHO-K1-CCR10 cells in a 96-well black-walled, clear-bottom plate and incubate overnight.

-

Load the cells with Fluo-4 AM dye for 1 hour at 37°C.

-

Wash the cells with assay buffer.

-

Add this compound to the wells and incubate for 15-30 minutes.

-

Measure baseline fluorescence.

-

Add CCL27 to stimulate calcium flux and immediately begin kinetic fluorescence reading.

-

Analyze the data to determine the inhibitory effect of this compound on calcium mobilization.

DNFB-Induced Contact Hypersensitivity in Balb/c Mice

This in vivo model assesses the anti-inflammatory properties of this compound.

Materials:

-

Balb/c mice

-

2,4-Dinitrofluorobenzene (DNFB)

-

Acetone and olive oil (vehicle)

-

This compound

-

Micrometer

Procedure:

-

Sensitization: On day 0, sensitize mice by applying a solution of DNFB in acetone/olive oil to a shaved area of the abdomen.[3]

-

Challenge: On day 5, challenge the mice by applying a lower concentration of DNFB to the dorsal side of one ear. The contralateral ear receives the vehicle alone as a control.[3]

-

Treatment: Administer this compound intraperitoneally at specified doses (e.g., 30 and 100 mg/kg) at the time of challenge and again 8 hours later.[1]

-

Measurement: Measure the ear thickness of both ears using a micrometer at 24 hours post-challenge.

-

Analysis: The difference in ear swelling between the DNFB-treated and vehicle-treated ears is calculated as a measure of the inflammatory response. The percent inhibition by this compound is determined by comparing the ear swelling in treated versus vehicle-treated groups.

The following diagram outlines the workflow for the DNFB-induced contact hypersensitivity model.

Conclusion

This compound is a valuable research tool for investigating the role of the CCR10/CCL27 axis in inflammatory processes. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to further explore the function of this compound and the broader implications of CCR10 antagonism in cellular pathways and disease models.

References

In-Depth Technical Guide: BI-6901 and its Role in Inhibiting CCL27-Dependent Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BI-6901, a potent and selective small molecule antagonist of the chemokine receptor CCR10. The document elucidates the mechanism of action of this compound in inhibiting the signaling cascade initiated by the chemokine CCL27, a key mediator in inflammatory skin diseases. This guide details the quantitative pharmacological profile of this compound, presents the signaling pathway of CCL27-CCR10, and offers detailed protocols for the key in vitro and in vivo experimental models used to characterize this inhibitor. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for investigating CCR10 biology and as a potential therapeutic agent.

Introduction to the CCL27/CCR10 Axis

The chemokine (C-C motif) ligand 27 (CCL27) and its cognate receptor, CCR10, form a critical signaling axis primarily associated with T-cell homing to the skin.[1] CCL27 is predominantly expressed by keratinocytes in the epidermis. Upon binding to CCR10, a G protein-coupled receptor (GPCR) expressed on the surface of skin-tropic T lymphocytes, a signaling cascade is initiated. This cascade ultimately leads to leukocyte migration, a fundamental process in the inflammatory response. The CCL27/CCR10 axis has been implicated in the pathogenesis of various inflammatory skin conditions, including psoriasis and atopic dermatitis, making it an attractive target for therapeutic intervention.[2]

This compound: A Potent and Selective CCR10 Antagonist

This compound is a novel N-arylsulfonyl-α-amino carboxamide identified as a highly potent and selective antagonist of CCR10.[2] It effectively inhibits the downstream signaling pathways activated by CCL27, thereby preventing the migration of CCR10-expressing cells.

Mechanism of Action

This compound exerts its inhibitory effects by blocking the interaction of CCL27 with CCR10. This antagonism prevents the conformational changes in the receptor necessary for coupling to intracellular G proteins. Consequently, the downstream signaling events, including G-protein activation, inhibition of cyclic adenosine monophosphate (cAMP) production, and intracellular calcium mobilization, are suppressed.

The signaling pathway of CCL27-CCR10 and the inhibitory action of this compound are depicted in the following diagram:

Quantitative Data Presentation

The potency and selectivity of this compound have been characterized through a series of in vitro functional assays. The following tables summarize the key quantitative data.

| Compound | Assay | Cell Line | pIC50 | IC50 (nM) |

| This compound | Ca²⁺ Flux (hCCR10) | CHO-K1 | 9.0 | 1 |

| This compound | Chemotaxis (hCCR10) | Ba/F3 | - | 1 |

| BI-6536 (Racemate) | Ca²⁺ Flux (hCCR10) | CHO-K1 | 8.4 | 4 |

| BI-6536 (Racemate) | GTP Binding (hCCR10) | HEK293 | 8.0 | 10 |

| BI-6536 (Racemate) | cAMP Inhibition (hCCR10) | HEK293 | 7.6 | 25 |

| BI-6902 (Distomer) | Ca²⁺ Flux (hCCR10) | CHO-K1 | 5.5 | 3162 |

Table 1: In Vitro Potency of this compound and Related Compounds

| Parameter | Species | Value |

| Plasma Protein Binding | Human | 99.4% |

| Plasma Protein Binding | Mouse | 99.0% |

| Solubility (pH 7) | - | 38 µg/mL |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Assays

This assay measures the ability of this compound to inhibit CCL27-induced intracellular calcium mobilization in cells expressing CCR10.

Protocol:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with human CCR10 in appropriate growth medium.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Aspirate the cell culture medium and add the dye loading solution to each well.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate for 15-30 minutes at 37°C.

-

-

Calcium Flux Measurement:

-

Use a fluorescence microplate reader equipped with an automated liquid handling system.

-

Establish a baseline fluorescence reading for 30-60 seconds.

-

Inject a solution of CCL27 at a predetermined concentration (e.g., EC80) into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity for at least 3-5 minutes.

-

-

Data Analysis: Determine the inhibitory effect of this compound by calculating the percentage of inhibition of the CCL27-induced calcium response. Fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay assesses the ability of this compound to block the migration of CCR10-expressing cells towards a CCL27 gradient.

Protocol:

-

Cell Culture: Culture Ba/F3 cells, a murine pro-B cell line, stably transfected with human CCR10 in appropriate growth medium.

-

Cell Preparation:

-

Harvest the cells and wash them with serum-free medium.

-

Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.

-

-

Assay Setup:

-

Use a 96-well Transwell plate with a polycarbonate membrane (e.g., 5 µm pore size).

-

Add serum-free medium containing CCL27 to the lower wells of the plate. Include wells with medium alone as a negative control.

-

Add the cell suspension (containing this compound or vehicle) to the upper inserts.

-

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO₂.

-

Quantification of Migration:

-

Carefully remove the inserts.

-

Quantify the number of cells that have migrated to the lower chamber using a cell viability reagent (e.g., CellTiter-Glo®) or by direct cell counting using a hemocytometer or an automated cell counter.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

This assay measures the inhibitory effect of this compound on CCL27-stimulated binding of a non-hydrolyzable GTP analog (GTPγS) to G proteins in cell membranes.

Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing human CCR10.

-

Harvest the cells and homogenize them in a hypotonic buffer.

-

Isolate the cell membranes by centrifugation.

-

-

Assay Reaction:

-

In a 96-well plate, combine the cell membranes, various concentrations of this compound, [³⁵S]GTPγS, and GDP in an assay buffer.

-

Initiate the binding reaction by adding CCL27.

-

Incubate for 60 minutes at room temperature.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through a filter plate.

-

Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

-

Measurement and Analysis:

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of CCL27-stimulated [³⁵S]GTPγS binding and determine the IC50 value.

-

This assay determines the ability of this compound to block the CCL27-mediated inhibition of adenylyl cyclase activity.

Protocol:

-

Cell Culture and Plating: Culture and plate HEK293 cells stably expressing human CCR10 as described for the calcium flux assay.

-

Compound Incubation:

-

Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

-

Add various concentrations of this compound and incubate for 30 minutes at 37°C.

-

-

cAMP Stimulation and Inhibition:

-

Add a solution containing forskolin (to stimulate adenylyl cyclase) and CCL27.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

-

Data Analysis: Calculate the percentage of reversal of the CCL27-induced inhibition of forskolin-stimulated cAMP production and determine the IC50 value.

In Vivo Model: DNFB-Induced Contact Hypersensitivity

This murine model of contact hypersensitivity is used to evaluate the in vivo efficacy of this compound in an inflammatory skin disease model.[2]

Protocol:

-

Animals: Use BALB/c mice.

-

Sensitization:

-

On day 0, sensitize the mice by applying a solution of 0.5% 2,4-dinitrofluorobenzene (DNFB) in an acetone/olive oil vehicle to the shaved abdomen.

-

-

Challenge:

-

On day 5, challenge the mice by applying a lower concentration of DNFB (e.g., 0.2%) to one ear. Apply the vehicle to the contralateral ear as a control.

-

-

Treatment:

-

Administer this compound (e.g., 30 or 100 mg/kg) or vehicle intraperitoneally at the time of challenge and again 8 hours later.

-

-

Measurement of Ear Swelling:

-

Measure the thickness of both ears using a caliper at 24 hours after the challenge.

-

The degree of ear swelling is calculated as the difference in thickness between the DNFB-treated and vehicle-treated ears.

-

-

Data Analysis: Compare the ear swelling in the this compound-treated groups to the vehicle-treated group to determine the percentage of inhibition of the inflammatory response.

Conclusion

This compound is a potent and selective antagonist of CCR10 that effectively inhibits CCL27-dependent signaling both in vitro and in vivo. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the role of the CCL27/CCR10 axis in health and disease and to explore the therapeutic potential of CCR10 antagonism. The detailed methodologies will facilitate the replication and extension of these findings, ultimately contributing to the development of novel treatments for inflammatory skin disorders.

References

- 1. N-Arylsulfonyl-α-amino carboxamides are potent and selective inhibitors of the chemokine receptor CCR10 that show efficacy in the murine DNFB model of contact hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CCR10 And Its Ligands In Regulation Of Epithelial Immunity And Diseases - PMC [pmc.ncbi.nlm.nih.gov]

BI-6901: A Potent and Selective CCR10 Antagonist for Dermatological Inflammation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatological inflammatory conditions such as atopic dermatitis and psoriasis are characterized by the infiltration of immune cells into the skin, a process orchestrated by chemokines and their receptors.[1] The chemokine receptor CCR10, and its primary ligand CCL27, play a pivotal role in the migration of skin-homing memory T-cells to the epidermis.[1] Both CCR10 and CCL27 are associated with inflammatory skin diseases, making this axis a compelling target for therapeutic intervention.[1] BI-6901 has emerged as a potent and selective small molecule antagonist of CCR10, offering a valuable tool to investigate the role of this chemokine receptor in the pathophysiology of skin inflammation.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action

This compound is a highly selective antagonist of the CC chemokine receptor 10 (CCR10).[1] CCR10 belongs to the G protein-coupled receptor (GPCR) superfamily.[1] Its primary ligands are CCL27, predominantly expressed by keratinocytes in the skin, and CCL28, found in mucosal epithelia.[1] The interaction between CCL27 and CCR10 on the surface of T-cells is a critical step in their recruitment to sites of inflammation in the skin.[1]

This compound exerts its inhibitory effect by blocking the coupling of CCR10 to its associated G-protein.[1] This disruption of the initial signaling event prevents downstream cellular responses. Specifically, this compound has been shown to inhibit CCL27-dependent signaling cascades, including:

-

Calcium (Ca2+) Flux: It blocks the release of intracellular calcium stores, a key second messenger in GPCR signaling.[2][3]

-

cAMP Production: It inhibits the modulation of cyclic adenosine monophosphate (cAMP) levels.[1]

-

GTP Binding: It interferes with the exchange of GDP for GTP on the G-protein alpha subunit, a crucial step in G-protein activation.[1]

By inhibiting these pathways, this compound effectively prevents the chemotactic response of CCR10-expressing cells towards a CCL27 gradient, thereby reducing the infiltration of inflammatory cells into the skin.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its related compounds from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound and Related Compounds [2][3]

| Compound | Assay | Target | Cell Line | Ligand | pIC50 |

| This compound (Eutomer) | Ca2+ Flux | human CCR10 | CHO-K (aequorin) | hCCL27 | 9.0 |

| BI-6536 (Racemate) | Ca2+ Flux | human CCR10 | CHO-K (aequorin) | hCCL27 | 9.4 |

| BI-6902 (Distomer) | Ca2+ Flux | human CCR10 | CHO-K (aequorin) | hCCL27 | 5.5 |

| BI-6536 (Racemate) | cAMP Production | human CCR10 | HEK | hCCL27 | 9.0 |

| BI-6536 (Racemate) | GTP Binding | human CCR10 | CHO-K | hCCL27 | 8.0 |

| BI-6536 (Racemate) | Chemotaxis | human CCR10 | Ba/F3 | hCCL27 | 7.6 |

Table 2: In Vivo Pharmacokinetics of this compound and BI-6902 in Balb-C Mice (Intraperitoneal Administration) [2]

| Compound | Dose (mg/kg) | Time (hours) | Plasma Concentration (µM) |

| This compound | 100 | 1 | 7.6 ± 4.5 |

| This compound | 100 | 7 | 0.2 ± 0.2 |

| This compound | 30 | 1 | 3.7 ± 0.4 |

| This compound | 30 | 7 | Not Detected |

| BI-6902 | 100 | 1 | 18 ± 2 |

| BI-6902 | 100 | 7 | Not Detected |

| BI-6902 | 30 | 1 | 3.2 ± 0.8 |

| BI-6902 | 30 | 7 | Not Detected |

Experimental Protocols

In Vitro Assays

1. Calcium (Ca2+) Flux Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following receptor activation.

-

Cell Line: CHO-K cells stably transfected with human CCR10 and aequorin.[2][3]

-

Protocol:

-

Seed the transfected CHO-K cells into a 96-well plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

Stimulate the cells with a fixed concentration of hCCL27.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the inhibition of the calcium flux for each concentration of this compound and determine the pIC50 value.

-

2. cAMP Production Assay

This assay quantifies the modulation of intracellular cyclic AMP levels upon receptor activation.

-

Cell Line: HEK cells transfected with human CCR10.[1]

-

Ligand: Recombinant human CCL27.[1]

-

Protocol:

-

Culture the transfected HEK cells in a suitable format (e.g., 96-well plate).

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Incubate the cells with different concentrations of this compound or vehicle.

-

Stimulate the cells with hCCL27 in the presence of forskolin (to induce cAMP production).

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Determine the pIC50 value for the inhibition of CCL27-dependent cAMP production.

-

3. GTP Binding Assay

This assay measures the exchange of GDP for a non-hydrolyzable GTP analog (e.g., [35S]GTPγS) on the G-protein, indicating receptor activation.

-

Cell Line: Membranes from CHO-K cells expressing human CCR10.[1]

-

Ligand: Recombinant human CCL27.

-

Protocol:

-

Prepare cell membranes from the transfected CHO-K cells.

-

In a multi-well plate, combine the cell membranes, varying concentrations of this compound, and GDP.

-

Initiate the reaction by adding hCCL27 and [35S]GTPγS.

-

Incubate to allow for GTPγS binding.

-

Terminate the reaction and separate the membrane-bound [35S]GTPγS from the unbound nucleotide using filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Calculate the pIC50 for the inhibition of CCL27-stimulated [35S]GTPγS binding.

-

In Vivo Model: DNFB-Induced Contact Hypersensitivity

This mouse model is a well-established method for studying delayed-type hypersensitivity and is relevant to allergic contact dermatitis.[1]

-

Animal Model: Balb-C mice.[2]

-

Sensitizing and Challenging Agent: 2,4-Dinitrofluorobenzene (DNFB).[1]

-

Protocol:

-

Sensitization Phase:

-

On day 0, shave the abdomen of the mice.

-

Apply a solution of DNFB (e.g., 0.5% in acetone/olive oil) to the shaved abdomen to sensitize the immune system.

-

-

Elicitation (Challenge) Phase:

-

On day 5, measure the baseline ear thickness of both ears using a caliper.

-

Apply a lower concentration of DNFB solution (e.g., 0.2%) to one ear (the other ear serves as a control).

-

-

Treatment:

-

Administer this compound (e.g., 30 or 100 mg/kg), its inactive enantiomer BI-6902 (as a negative control), or vehicle via intraperitoneal (i.p.) injection at a specified time before the challenge.[2]

-

-

Measurement:

-

At 24 hours post-challenge, measure the ear thickness of both ears again.

-

The change in ear thickness (ear swelling) is a measure of the inflammatory response.

-

-

Analysis:

-

Compare the ear swelling in the this compound-treated group to the vehicle-treated and negative control groups to determine the anti-inflammatory efficacy.

-

-

Visualizations

Signaling Pathway

Caption: CCR10 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for the DNFB-induced contact hypersensitivity model.

Conclusion

This compound is a valuable research tool for investigating the role of the CCR10-CCL27 axis in dermatological inflammation. Its high potency and selectivity, demonstrated through a range of in vitro and in vivo studies, make it a suitable compound for elucidating the mechanisms of T-cell recruitment to the skin. The detailed protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies of inflammatory skin diseases and to explore the therapeutic potential of CCR10 antagonism.

References

- 1. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemokine receptor antagonists: a novel therapeutic approach in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. T Cells Control Chemokine Secretion by Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Selectivity Profile of BI-6901: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-6901 is a potent and selective small molecule antagonist of the C-C chemokine receptor 10 (CCR10).[1][2] As a key regulator of epithelial immunity, the CCL27-CCR10 axis represents a significant therapeutic target for inflammatory skin diseases and other conditions.[1] This technical guide provides an in-depth analysis of the selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways and workflows. This information is intended to empower researchers in their evaluation and application of this compound as a chemical probe for in vitro and in vivo studies.

Quantitative Selectivity Data

This compound demonstrates high potency for its primary target, human CCR10, with a pIC50 of 9.0 in a calcium flux assay.[1][3][4] In contrast, its optical antipode, BI-6902, which serves as a negative control, exhibits a significantly lower potency with a pIC50 of 5.5 in the same assay.[1][3][4]

To assess its selectivity, this compound was profiled against a panel of G-protein coupled receptors (GPCRs). The comprehensive selectivity data for this compound is available for download from the Boehringer Ingelheim opnMe portal. The screening was performed by Eurofins Discovery using their in vitro SafetyScreen44™ panel.[1][3][5] The available information indicates that no meaningful binding or activity was observed for this compound against a panel of 29 GPCRs, which included 6 other chemokine receptors, when tested at a concentration of 10 µM.[1][3][6]

Table 1: Potency of this compound and its Enantiomer against Human CCR10

| Compound | Target | Assay Type | pIC50 |

| This compound | Human CCR10 | Ca2+ Flux | 9.0 |

| BI-6902 (Negative Control) | Human CCR10 | Ca2+ Flux | 5.5 |

Table 2: Summary of this compound Off-Target Selectivity

| Screening Panel | Number of Targets | This compound Activity | Data Source |

| Eurofins SafetyScreen44™ | 29 GPCRs (including 6 chemokine receptors) | No meaningful binding or activity observed | Boehringer Ingelheim opnMe Portal |

Note: For detailed quantitative data (e.g., % inhibition or Ki values) for each off-target, researchers are directed to the supplementary data file "BI-6901_selectivityData.xlsx" available on the opnMe portal.

Experimental Protocols

The selectivity profile of this compound was established using a combination of functional and binding assays. Below are detailed methodologies representative of those employed.

Calcium Flux Assay for CCR10 Antagonism

This functional assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by the natural ligand (CCL27) binding to CCR10.

Objective: To determine the potency (IC50) of this compound as an antagonist of human CCR10.

Materials:

-

CHO-K1 cells stably expressing human CCR10 and aequorin.

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or equivalent).

-

Recombinant human CCL27.

-

This compound and BI-6902.

-

A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Culture: Maintain the stable CHO-K1 cell line according to standard cell culture protocols.

-

Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for a specified time (e.g., 1 hour) at 37°C.

-

Compound Incubation: Add serial dilutions of this compound or BI-6902 to the wells and incubate for a predetermined period to allow for receptor binding.

-

Ligand Stimulation and Signal Detection: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, inject a solution of CCL27 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Data Acquisition: Immediately begin kinetic measurement of the fluorescence signal over a period of several minutes.

-

Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. The antagonist effect of this compound is determined by the reduction in the CCL27-induced signal. Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

GPCR Radioligand Binding Assay for Off-Target Screening

This assay is used to determine the binding affinity of a compound to a panel of GPCR targets by measuring the displacement of a specific radiolabeled ligand.

Objective: To assess the selectivity of this compound by quantifying its binding to a diverse panel of GPCRs.

Materials:

-

Cell membranes prepared from cell lines overexpressing the target GPCRs.

-

Specific radiolabeled ligands for each target receptor.

-

Assay buffer specific to each receptor.

-

This compound.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Protocol:

-

Assay Setup: In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration near its Kd), and either assay buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or a concentration range of this compound.

-

Incubation: Incubate the plates at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of radioligand binding by this compound at each concentration. Calculate the IC50 and, subsequently, the Ki value using the Cheng-Prusoff equation.

Visualization of Pathways and Workflows

CCR10 Signaling Pathway

The binding of the chemokines CCL27 and CCL28 to CCR10, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. These pathways are crucial for the migration of immune cells to the skin and mucosal tissues. This compound acts as an antagonist, blocking the initial step of this cascade.

References

The Impact of BI-6901 on T-Cell Migration and Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BI-6901, a potent and selective antagonist of the C-C chemokine receptor 10 (CCR10), and its impact on T-cell migration and recruitment. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways to serve as a comprehensive resource for researchers in immunology and drug development.

Introduction to this compound and its Target: CCR10

This compound is a small molecule inhibitor of CCR10, a G protein-coupled receptor (GPCR) that plays a crucial role in guiding the migration of T-cells, particularly skin-homing memory T-cells[1]. CCR10 and its primary ligand, CCL27, are highly expressed in the skin and are implicated in the pathogenesis of various inflammatory skin diseases, such as psoriasis and atopic dermatitis[1]. By blocking the interaction between CCL27 and CCR10, this compound aims to inhibit the recruitment of pathogenic T-cells to sites of inflammation, thereby reducing the inflammatory response.

Quantitative Analysis of this compound's In Vitro Activity

This compound has been demonstrated to be a highly potent and selective antagonist of CCR10 in a variety of in vitro assays. The following tables summarize the key quantitative data available for this compound and its racemate, BI-6536.

| Compound | Assay | Cell Line | Ligand | Endpoint | pIC50 | IC50 (nM) |

| This compound | Chemotaxis | Ba/F3 | CCL27 | Cell Migration | - | 1 |

| BI-6536 (racemate) | Chemotaxis | Not Specified | Not Specified | Cell Migration | 8.0 | 10 |

| BI-6536 (racemate) | FLIPR Ca2+ flux | CHO-K (hCCR10) | hCCL27 | Ca2+ Mobilization | 9.4 | 0.4 |

| BI-6536 (racemate) | GTP Binding | HEK (hCCR10) | hCCL27 | GTPγS Binding | 9.0 | 1 |

| BI-6536 (racemate) | cAMP Production | HEK (hCCR10) | hCCL27 | cAMP Inhibition | 7.6 | 25 |

Table 1: In vitro potency of this compound and its racemate (BI-6536) in various functional assays.

| Compound | Assay | pIC50 |

| This compound (Eutomer) | FLIPR Ca2+ flux (hCCL27) | 9.0 |

| BI-6902 (Distomer) | FLIPR Ca2+ flux (hCCL27) | 5.5 |

Table 2: Stereospecificity of CCR10 antagonism demonstrated by the eutomer (this compound) and distomer (BI-6902) in a Ca2+ flux assay.

Experimental Protocols

In Vitro Chemotaxis Assay (General Protocol)

While the specific protocol for the this compound chemotaxis assay is not publicly available, a general and widely used method for assessing T-cell chemotaxis is the Transwell migration assay.

Objective: To quantify the migration of CCR10-expressing T-cells towards a CCL27 gradient and to determine the inhibitory effect of this compound.

Materials:

-

CCR10-expressing T-cell line (e.g., Ba/F3 cells stably transfected with human CCR10)

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

-

Recombinant human CCL27

-

This compound

-

Transwell inserts with a 5 µm pore size polycarbonate membrane

-

24-well companion plates

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Cell Preparation: Culture CCR10-expressing T-cells to a density of 1-2 x 10^6 cells/mL. On the day of the assay, harvest the cells and resuspend them in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in chemotaxis medium to achieve the desired final concentrations.

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add chemotaxis medium containing CCL27 at a concentration known to induce maximal chemotaxis (e.g., 100 ng/mL).

-

In separate wells for negative control, add chemotaxis medium without CCL27.

-

To the cell suspension, add the various concentrations of this compound or vehicle control (DMSO) and incubate for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Place the insert into the lower chamber of the 24-well plate.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

To quantify the migrated cells in the lower chamber, add a fluorescent dye such as Calcein-AM and incubate for 30-60 minutes.

-

Measure the fluorescence intensity using a plate reader.

-

Alternatively, the cells in the lower chamber can be directly counted using a hemocytometer or a flow cytometer.

-

-

Data Analysis: Calculate the percentage of migrated cells for each condition relative to the total number of cells added. Determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo DNFB-Induced Contact Hypersensitivity Model

This model is a well-established T-cell-dependent inflammatory response in the skin, used to evaluate the efficacy of anti-inflammatory compounds.

Objective: To assess the ability of this compound to reduce T-cell-mediated inflammation and recruitment in a murine model of contact hypersensitivity.

Animals: BALB/c mice (female, 6-8 weeks old).

Materials:

-

2,4-Dinitrofluorobenzene (DNFB)

-

Acetone and olive oil (4:1 vehicle)

-

This compound

-

Vehicle for this compound (e.g., 0.5% Natrosol)

-

Micrometer for ear thickness measurements

Procedure:

-

Sensitization (Day 0):

-

Shave a small area on the abdomen of each mouse.

-

Apply 25 µL of 0.5% DNFB in acetone/olive oil vehicle to the shaved abdomen.

-

-

Treatment:

-

Administer this compound or vehicle control intraperitoneally (i.p.) at the desired doses (e.g., 10, 30, 100 mg/kg). The timing of administration can vary, but a common schedule is to dose shortly before and after the challenge.

-

-

Challenge (Day 5):

-

Measure the baseline thickness of both ears of each mouse using a micrometer.

-

Apply 20 µL of 0.2% DNFB in acetone/olive oil vehicle to the dorsal side of the right ear. The left ear can serve as an unsensitized control.

-

-

Measurement of Inflammation (Day 6):

-

24 hours after the challenge, measure the thickness of both ears again.

-

The change in ear thickness (ear swelling) is calculated by subtracting the baseline measurement from the 24-hour measurement.

-

-

Quantification of T-Cell Recruitment (Optional):

-

At the end of the experiment, euthanize the mice and collect the ear tissue.

-

Histology: Fix the tissue in formalin, embed in paraffin, and section. Stain with hematoxylin and eosin (H&E) to visualize the cellular infiltrate. Perform immunohistochemistry (IHC) with antibodies against T-cell markers (e.g., CD3, CD4, CD8) to specifically quantify T-cell infiltration.

-

Flow Cytometry: Digest the ear tissue to create a single-cell suspension. Stain the cells with fluorescently labeled antibodies against T-cell markers and analyze by flow cytometry to determine the number and percentage of different T-cell subsets.

-

Signaling Pathways and Visualizations

CCR10 Signaling Pathway

CCR10, upon binding its ligand CCL27, activates intracellular signaling cascades through its coupling to heterotrimeric G proteins, primarily of the Gi/o family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, the dissociation of the G protein βγ subunits activates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration. These signaling events culminate in the activation of downstream effectors that regulate the actin cytoskeleton, leading to cell polarization and directed migration towards the chemokine gradient. This compound, as a CCR10 antagonist, prevents the binding of CCL27, thereby inhibiting these downstream signaling events and blocking T-cell chemotaxis.

Experimental Workflow for In Vitro Chemotaxis Assay

The following diagram illustrates the key steps in a typical Transwell chemotaxis assay to evaluate the effect of this compound on T-cell migration.

Experimental Workflow for In Vivo DNFB Model

The diagram below outlines the timeline and key procedures for the DNFB-induced contact hypersensitivity model to assess the in vivo efficacy of this compound.

Conclusion

This compound is a potent and selective antagonist of CCR10 that effectively inhibits T-cell migration in vitro and reduces T-cell-mediated inflammation in vivo. The data and protocols presented in this guide provide a comprehensive overview of the preclinical characterization of this compound's impact on T-cell migration and recruitment. This information serves as a valuable resource for researchers and professionals involved in the development of novel therapies for inflammatory and autoimmune diseases where the CCR10-CCL27 axis plays a pathogenic role. Further investigation into the precise quantification of T-cell subset recruitment in vivo and the detailed molecular interactions between this compound and CCR10 will continue to enhance our understanding of its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of BI-6901 in Mice

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in vivo application of BI-6901, a potent and selective CCR10 antagonist, in a murine model of contact hypersensitivity. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.

Introduction

This compound is a first-in-class small molecule inhibitor of the chemokine receptor CCR10.[1][2][3] CCR10 and its ligands, CCL27 and CCL28, play a crucial role in regulating epithelial immunity and are implicated in various inflammatory skin diseases.[1][3][4] this compound demonstrates high selectivity for CCR10 and is suitable for in vivo studies to investigate the therapeutic potential of CCR10 antagonism.[1][3][5] This compound has shown efficacy in a murine model of 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity, a well-established model for T-cell-dependent inflammatory responses in the skin.[1][3][4][5]

Mechanism of Action

This compound functions as a competitive antagonist of the CCR10 receptor. By binding to CCR10, it blocks the downstream signaling cascades initiated by the binding of its natural ligands, CCL27 and CCL28. This inhibition prevents the recruitment of immune cells, particularly skin-homing memory T-cells, to sites of inflammation in the skin and mucosal epithelia, thereby mitigating the inflammatory response.[4]

Caption: Mechanism of action of this compound as a CCR10 antagonist.

In Vivo Experimental Protocol: Murine DNFB-Induced Contact Hypersensitivity Model

This protocol details the use of this compound in a widely accepted preclinical model of allergic contact dermatitis.

Materials

-

This compound

-

BI-6902 (inactive enantiomer for use as a negative control)[1][2][3]

-

2,4-dinitrofluorobenzene (DNFB)

-

Acetone

-

Olive oil

-

Vehicle for this compound (e.g., 20% SBE-β-CD in Saline or Corn oil)[5]

-

Male Balb/c mice (6-8 weeks old)

Experimental Workflow

Caption: Experimental workflow for the DNFB-induced contact hypersensitivity model.

Detailed Methodology

1. Animal Handling and Acclimatization:

-

House mice in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.

-

Allow for an acclimatization period of at least one week before the start of the experiment.

2. Sensitization (Day 0):

-

Anesthetize the mice.

-

Shave a small area on the abdomen of each mouse.

-

Prepare a 0.5% (w/v) DNFB solution in an acetone:olive oil (4:1) vehicle.

-

Apply 50 µL of the DNFB solution to the shaved abdomen.

3. Challenge and Treatment (Day 5):

-

Record the baseline thickness of the right ear of each mouse using a digital caliper.

-

Prepare a 0.2% (w/v) DNFB solution in an acetone:olive oil (4:1) vehicle.

-

Apply 20 µL of the challenge solution to the dorsal and ventral surfaces of the right ear.

-

Treatment Administration:

-

Prepare the this compound dosing solution. A suspended solution of 4 mg/mL can be made by adding 100 μL of a 40.0 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in Saline.[5] Alternatively, a corn oil-based formulation can be used.[5]

-

Administer this compound via intraperitoneal (i.p.) injection at a dose of 100 mg/kg.[1][3][5]

-

Due to the high clearance of this compound in mice, a second dose of 100 mg/kg should be administered 8 hours after the initial dose to maintain adequate plasma exposure.[1][3]

-

Control groups should receive the vehicle alone or the inactive enantiomer, BI-6902, following the same dosing schedule.

-

4. Measurement of Ear Swelling (Day 6):

-

24 hours after the challenge, measure the thickness of the right ear again.

-

The change in ear thickness is calculated as: (Ear thickness at 24h) - (Baseline ear thickness).

-

The percentage of inhibition of ear swelling is calculated as: [1 - (Δ ear thickness of treated group / Δ ear thickness of vehicle group)] x 100.

Data Presentation

The following tables summarize key in vitro and in vivo data for this compound.

Table 1: In Vitro Activity of this compound and its Racemate

| Assay | Cell Line | Ligand | Compound | pIC50 |

| Ca2+ Flux | CHO-K (hCCR10) | hCCL27 | This compound (Eutomer) | 9.0[1][2][3] |

| Ca2+ Flux | CHO-K (hCCR10) | hCCL27 | BI-6902 (Distomer) | 5.5[1][2][3] |

| Ca2+ Flux | CHO-K (hCCL27) | hCCL27 | Racemate (BI-6536) | 9.4[2][3] |

| cAMP Production | HEK | hCCL27 | Racemate (BI-6536) | 8.9[2][3] |

| GTP Binding | CHO-K | hCCL27 | Racemate (BI-6536) | 9.0[2][3] |

Table 2: In Vivo Efficacy of this compound in the Murine DNFB Model

| Animal Model | Compound | Dose | Route of Administration | Efficacy |

| Balb/c Mice | This compound | 100 mg/kg, twice daily | Intraperitoneal | Dose-dependent anti-inflammatory response[1][3][4][5] |

| Balb/c Mice | BI-6902 | 100 mg/kg, twice daily | Intraperitoneal | No activity[1][2] |

Table 3: Pharmacokinetic and Physicochemical Properties of this compound

| Parameter | Species | Value |

| Clearance | Human Liver Microsomes | >93% QH |

| Clearance | Murine Liver Microsomes | >91% QH[2] |

| Plasma Protein Binding | Human | 99.4% bound[2] |

| Solubility | pH 4 | 33 µg/mL[2] |

| Solubility | pH 7 | 38 µg/mL[2] |

Conclusion

This compound is a valuable research tool for investigating the role of the CCR10/CCL27/CCL28 axis in inflammatory diseases. The provided protocol for the DNFB-induced contact hypersensitivity model in mice offers a robust framework for assessing the in vivo efficacy of this compound and other CCR10 antagonists. The high clearance of the compound necessitates a twice-daily intraperitoneal dosing regimen to achieve and maintain therapeutic plasma concentrations in mice.[1][2][3] Researchers should consider these pharmacokinetic properties when designing their studies. The use of the inactive enantiomer, BI-6902, as a negative control is highly recommended to demonstrate the stereospecificity of the observed effects.[1][2]

References

Application Notes and Protocols for In-vivo Studies of BI-6901

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the in vivo use of BI-6901, a potent and selective small molecule inhibitor of the chemokine receptor CCR10. The information is intended to guide researchers in designing and executing robust preclinical studies.

Introduction to this compound

This compound is a first-in-class antagonist of the C-C chemokine receptor 10 (CCR10). CCR10 and its ligands, CCL27 and CCL28, play a crucial role in regulating epithelial immunity and are implicated in various inflammatory and autoimmune diseases.[1] By blocking the interaction between CCR10 and its ligands, this compound offers a promising therapeutic strategy for modulating immune responses in relevant disease models. Despite its high clearance, this compound has demonstrated efficacy in in vivo models when administered intraperitoneally.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of this compound.

Table 1: In Vitro Activity of this compound and Related Compounds

| Compound | Target | Assay | pIC50 |

| This compound | Human CCR10 | CCL27-dependent Ca2+ flux | 9.0 |

| BI-6902 (Negative Control) | Human CCR10 | CCL27-dependent Ca2+ flux | 5.5 |

| BI-6536 (Racemate) | Human CCR10 | CCL27-dependent Ca2+ flux | 9.4 |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Balb-C Mice

| Dosage (Intraperitoneal) | Time Point | Plasma Concentration (µM) |

| 30 mg/kg | 1 hour | 3.7 ± 0.4 |

| 30 mg/kg | 7 hours | Not Detected |

| 100 mg/kg | 1 hour | 7.6 ± 4.5 |

| 100 mg/kg | 7 hours | 0.2 ± 0.2 |

Data presented as mean ± standard deviation.

Table 3: Physicochemical and DMPK Properties of this compound and its Racemate

| Parameter | This compound | BI-6536 (Racemate) |

| Molecular Weight (Da) | 453.6 | 453.6 |

| Solubility @ pH 7 (µg/mL) | 38 | 34 |

| Human Plasma Protein Binding (%) | - | 99.4 |

| Liver Microsome Clearance (% QH) | >91 (murine) | >93 (human), >91 (murine) |

Experimental Protocols

This section provides a detailed protocol for a murine model of 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity, a well-established model for studying T-cell-dependent skin inflammation and the efficacy of anti-inflammatory agents like this compound.[1]

Murine Model of DNFB-Induced Contact Hypersensitivity

Objective: To evaluate the in vivo efficacy of this compound in a T-cell-mediated skin inflammation model.

Materials:

-

This compound

-

2,4-dinitrofluorobenzene (DNFB)

-

Acetone

-

Olive oil

-

Vehicle for this compound (e.g., 30% Cremophor)

-

Male or female Balb/c mice (8-10 weeks old)

-

Micrometer or caliper for ear thickness measurement

Experimental Workflow: